5-(3-hydroxyphenyl)pentanoic Acid
Overview
Description
5-(3-hydroxyphenyl)pentanoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by a phenolic hydroxyl group attached to the third carbon of the benzene ring and a carboxylic acid group at the end of a five-carbon aliphatic chain.
Mechanism of Action
Target of Action
5-(3-Hydroxyphenyl)pentanoic Acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.
Biochemical Pathways
As a medium-chain fatty acid, it may be involved in fatty acid metabolism and other related metabolic pathways .
Result of Action
As a medium-chain fatty acid, it may have effects related to energy production and other metabolic processes .
Biochemical Analysis
Biochemical Properties
5-(3-hydroxyphenyl)pentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This interaction is crucial in various metabolic pathways where the compound participates in the regulation of pH and other biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a medium-chain fatty acid allows it to be involved in energy production and storage within cells . Additionally, it may impact the expression of genes related to fatty acid metabolism and energy homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a Bronsted acid allows it to participate in acid-base reactions, influencing enzyme activity and metabolic processes . These interactions can result in changes in gene expression, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that medium-chain fatty acids, including this compound, can be stable under certain conditions but may degrade over time, affecting their efficacy in biochemical assays . Long-term exposure to this compound in in vitro or in vivo studies may lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes and energy homeostasis. At higher doses, it may cause toxic or adverse effects, such as disruptions in cellular metabolism and potential toxicity . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism and energy production. The compound’s role as a medium-chain fatty acid allows it to be metabolized through beta-oxidation, contributing to the production of acetyl-CoA and other metabolites . These metabolic pathways are essential for maintaining cellular energy balance and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with enzymes and other biomolecules, influencing its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxyphenyl)pentanoic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable aliphatic chain precursor. One common method is the aldol condensation reaction, where 3-hydroxybenzaldehyde reacts with pentanal in the presence of a base catalyst to form the intermediate product. This intermediate is then subjected to oxidation to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(3-hydroxyphenyl)pentanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxyphenylacetic acid
- 3-hydroxyphenylpropanoic acid
- 3-hydroxyphenylbutanoic acid
Uniqueness
5-(3-hydroxyphenyl)pentanoic acid is unique due to its specific structure, which combines a phenolic hydroxyl group with a medium-chain aliphatic acid. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(3-hydroxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLIEOOXQFWANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009422 | |
Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31129-95-0 | |
Record name | 3-Hydroxybenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in Athyrium yokoscense?
A1: The isolation of these compounds from Athyrium yokoscense roots provides evidence for a specific biosynthetic pathway in this plant. Researchers suggest that these compounds are formed through a direct meta-hydroxylation of benzoic acid. [] This finding contributes to our understanding of plant secondary metabolism and potential pathways for producing similar compounds.
Q2: Do this compound and 5-(3-methoxyphenyl)pentanoic acid exhibit any interesting biological activities?
A2: Research indicates that both this compound and 5-(3-methoxyphenyl)pentanoic acid demonstrate ion-transport activity. Specifically, they can transport alkaline and alkaline earth metal ions, as well as heavy divalent metal ions. [] This finding suggests potential applications for these compounds in areas such as bioremediation or as tools for studying ion transport mechanisms in biological systems.
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